Vasorelaxant Potency in Hypertensive Resistance Arteries: T4MN vs. Parent β-Nitrostyrene (NPe)
In isolated small resistance arteries from spontaneously hypertensive rats (SHRs), trans-4-methoxy-β-nitrostyrene (T4MN) exhibited a vasorelaxant potency 22 times greater than its unsubstituted parent drug β-nitrostyrene (NPe). The superior potency is attributed to the electron-donating methoxy group, which enhances the stabilization of the nitroalkene moiety and downstream activation of both endothelium-dependent (Akt/eNOS/NO) and endothelium-independent (sGC/cGMP/PKG) pathways [1].
| Evidence Dimension | Vasorelaxant potency (fold difference in EC50 or equivalent effective concentration) |
|---|---|
| Target Compound Data | T4MN: 22× more potent vasorelaxant than NPe (exact EC50 values reported in Alves-Santos et al., 2019) |
| Comparator Or Baseline | β-Nitrostyrene (NPe): baseline potency (1×) |
| Quantified Difference | T4MN is 22 times more potent than NPe as a relaxing agent in small resistance arteries from SHRs |
| Conditions | Isolated small resistance arteries from spontaneously hypertensive rats (SHRs); in vitro organ bath preparation |
Why This Matters
For researchers designing vasorelaxant studies in hypertension models, T4MN provides a 22-fold potency advantage over NPe, enabling lower dosing and potentially reduced off-target effects.
- [1] Alves-Santos TR, et al. Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats: Comparison With Its Parent Drug β-Nitrostyrene. Front Pharmacol. 2019;10:1407. View Source
